molecular formula C16H16F3NO3 B4333252 Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 864082-76-8

Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B4333252
CAS No.: 864082-76-8
M. Wt: 327.30 g/mol
InChI Key: WVJREICACRLMDF-UHFFFAOYSA-N
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Description

Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a dihydropyridine derivative characterized by a trifluoromethylphenyl substituent at position 4, methyl groups at positions 1 and 2, and a methyl ester at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in drug discovery .

Properties

IUPAC Name

methyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c1-9-14(15(22)23-3)12(8-13(21)20(9)2)10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJREICACRLMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1C)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116746
Record name Methyl 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864082-76-8
Record name Methyl 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864082-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the use of the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . This reaction is often catalyzed by acids such as p-toluenesulfonic acid and can be promoted using microwave irradiation to increase yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming hydrogen bonds and other interactions . This can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of the target compound, a detailed comparison with analogous molecules is provided below.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate (Target) 1,2-dimethyl; 4-[4-(trifluoromethyl)phenyl] C₁₈H₁₈F₃NO₃ High lipophilicity due to CF₃ group; methyl ester enhances hydrolytic stability. N/A
Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 478261-52-8) 2-methyl; 4-[2-(trifluoromethyl)phenyl]; ethyl ester C₁₇H₁₈F₃NO₃ Ethyl ester increases solubility; ortho-CF₃ may sterically hinder reactivity .
Methyl 6-oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate 4-phenyl; 2-pyridinylethylene C₂₀H₂₀N₂O₃ Extended conjugation via ethenyl group; potential for π-π interactions in binding .
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate 2-phenyl; 5-thiophen-3-yl; tosyl group C₂₄H₂₂N₂O₅S₂ Tosyl group improves crystallinity; thiophene enhances electronic diversity .
Methyl 4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 88499-68-7) 4,6-dioxo; no aryl substituents C₇H₇NO₄ Simpler structure; dual carbonyl groups increase reactivity but reduce stability .

Key Differences in Substituent Effects

  • Trifluoromethyl Position: The target compound’s para-CF₃ group (vs.
  • Ester Groups : Methyl esters (target) hydrolyze slower than ethyl esters (CAS 478261-52-8), favoring prolonged metabolic activity .
  • Heterocyclic Modifications : Pyridinylethylene () and thiophenyl () substituents introduce distinct electronic profiles, influencing solubility and target interactions.

Physicochemical and Pharmacological Insights

  • Lipophilicity : The target compound’s CF₃ group increases logP compared to phenyl or thiophenyl analogs, enhancing membrane permeability .
  • Stability : Methyl esters and para-substituted aryl groups (target) confer greater thermal and hydrolytic stability versus tosyl or ortho-CF₃ derivatives .

Biological Activity

Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes a trifluoromethyl group and a tetrahydropyridine moiety, which may contribute to its pharmacological properties. Research has focused on its synthesis, structure-activity relationships (SAR), and biological evaluations.

  • Molecular Formula : C15H15F3N2O4
  • Molecular Weight : 344.29 g/mol
  • CAS Number : 347318-40-5

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial activity. In particular, the compound has been tested against various bacterial strains and showed promising results. For instance, it was found to be effective against Mycobacterium tuberculosis (Mtb), which is crucial given the global burden of tuberculosis (TB) .

The mechanism of action appears to involve the disruption of glycerol metabolism in Mtb, which is essential for its survival in host environments. This was supported by whole-genome sequencing studies that identified mutations in glycerol metabolizing genes in resistant strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The structure-activity relationship analyses suggest that modifications to the trifluoromethyl group influence the cytotoxic activity against cancer cells .

Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of this compound against Mtb, researchers conducted both in vitro and in vivo experiments. The compound was administered at varying doses to infected mice models. Results showed a significant reduction in bacterial load in lung tissues compared to control groups, indicating its potential as a therapeutic agent for TB .

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values in the low micromolar range across different cell lines, suggesting strong antitumor activity. Further investigations into its mechanism revealed induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureInfluence on Activity
Trifluoromethyl GroupEnhances lipophilicity and cellular uptake
Tetrahydropyridine RingEssential for binding interactions
Carbonyl GroupInvolved in hydrogen bonding with targets

Q & A

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. The CF3_3 group reduces oxidative metabolism compared to methyl analogs, as shown in half-life (t1/2t_{1/2}) comparisons .

Notes

  • Safety : Follow general laboratory safety protocols (e.g., fume hood use, PPE). Consult SDS for analogous compounds for hazard guidance .
  • Conflicts : Discrepancies in biological data may arise from assay variability; replicate studies with internal controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 2
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

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